molecular formula C5H3FOS B3274799 4-Fluorothiophene-3-carbaldehyde CAS No. 614729-75-8

4-Fluorothiophene-3-carbaldehyde

Cat. No.: B3274799
CAS No.: 614729-75-8
M. Wt: 130.14 g/mol
InChI Key: QSXQHBKWSNXBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain hazards. The signal word associated with this compound is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Relevant Papers The search results include references to peer-reviewed papers related to 4-Fluorothiophene-3-carbaldehyde . These papers could provide more detailed information about the compound’s properties and potential applications.

Preparation Methods

The synthesis of 4-Fluorothiophene-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the fluorination of thiophene derivatives followed by formylation. For instance, 4-fluorothiophene can be synthesized by the reaction of thiophene with a fluorinating agent such as Selectfluor. The resulting 4-fluorothiophene can then be subjected to formylation using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include advanced purification techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

4-Fluorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields 4-fluorothiophene-3-carboxylic acid, while reduction produces 4-fluorothiophene-3-methanol .

Scientific Research Applications

4-Fluorothiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Medicine: Research into its potential therapeutic applications includes the development of anti-inflammatory and anticancer agents.

    Industry: In material science, this compound is used in the synthesis of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Fluorothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition .

Comparison with Similar Compounds

4-Fluorothiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

    Thiophene-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-Chlorothiophene-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    4-Bromothiophene-3-carbaldehyde:

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-fluorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-5-3-8-2-4(5)1-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXQHBKWSNXBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 3
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 5
4-Fluorothiophene-3-carbaldehyde
Reactant of Route 6
4-Fluorothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.